4-Methoxy-1H-benzotriazole
Overview
Description
4-Methoxy-1H-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. The methoxy group at the fourth position of the benzotriazole ring enhances its chemical properties, making it a valuable compound for research and industrial applications.
Scientific Research Applications
4-Methoxy-1H-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of polymers and dyes.
Mechanism of Action
Target of Action
4-Methoxy-1H-benzotriazole, similar to other benzotriazoles, primarily targets the hydroxyl radicals (·OH) in the environment . These radicals are highly reactive and can cause oxidative damage to various substances. The compound’s interaction with these radicals can influence its degradation and transformation processes .
Mode of Action
The compound interacts with its targets through addition reactions, which are the main type of reactions of ·OH with benzotriazoles . The total rate constants for the reactions of benzotriazoles with ·OH at 298 K are significant, indicating a strong interaction .
Biochemical Pathways
The addition reactions lead to the formation of important transformation products such as 7-hydroxy-1H-benzotriazole (1-P1) and 4-hydroxy-benzotriazoles (1-P2) . These products can be successively converted to 4,7-dihydroxy-1H-benzotriazole (1-P7), 4,7-dione-1H-benzotriazole (1-P8), and 1,2,3-triazole-4,5-dicarboxylic acid (1-P9) through multiple reaction pathways .
Pharmacokinetics
The degradation rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of benzotriazoles . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The degradation process results in transformation products that have significantly reduced acute toxicity and chronic toxicity compared to the parent compound . This indicates that the molecular and cellular effects of the compound’s action lead to less harmful substances .
Action Environment
Environmental factors, such as temperature, can influence the compound’s action, efficacy, and stability . Rising temperatures promote the degradation of benzotriazoles, which can influence their environmental persistence and potential effects .
Safety and Hazards
Future Directions
Benzotriazoles are highly produced chemicals that are commonly used in the manufacture of aircraft de-icing/antifreeze fluids (ADAFs), coolants, etc . They have been detected in a variety of water environments, causing health hazards to aquatic species and humans . Future research could focus on the degradation mechanisms of these compounds in the aqueous phase .
Biochemical Analysis
Biochemical Properties
Studies on similar compounds, such as 1H-benzotriazole and 4-methyl-1H-benzotriazole, suggest that they undergo addition reactions in the aqueous phase . These reactions are initiated by hydroxyl radicals
Molecular Mechanism
Based on the studies of similar compounds, it is suggested that the compound might interact with hydroxyl radicals in the aqueous phase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-benzotriazole typically involves the reaction of 4-methoxyaniline with sodium nitrite in the presence of an acid, followed by cyclization. The reaction conditions often include:
Temperature: Moderate temperatures around 0-5°C for the diazotization step.
Solvent: Commonly used solvents include water or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted benzotriazoles.
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the methoxy group, making it less reactive in certain chemical reactions.
4-Methyl-1H-benzotriazole: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.
4-Chloro-1H-benzotriazole: Contains a chloro group, which significantly alters its reactivity and applications.
Uniqueness: 4-Methoxy-1H-benzotriazole is unique due to the presence of the methoxy group, which enhances its chemical reactivity and binding affinity in various applications. This makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-methoxy-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-4-2-3-5-7(6)9-10-8-5/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBZLCUTOUZMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NNN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343617 | |
Record name | 4-Methoxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27799-90-2 | |
Record name | 4-Methoxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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